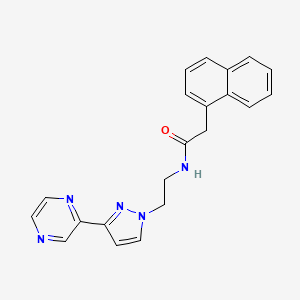

2-(萘-1-基)-N-(2-(3-(吡嗪-2-基)-1H-吡唑-1-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

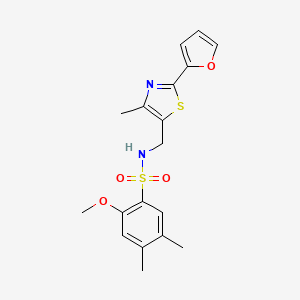

The compound "2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is a complex molecule that appears to be related to a family of compounds with diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the naphthalene ring and the pyrazole moiety, are found in various contexts within the literature.

Synthesis Analysis

The synthesis of compounds related to "2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is not explicitly detailed in the provided papers. However, the papers do discuss related compounds, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which contains a naphthalene ring and an acetamide group, similar to the compound . The synthesis of such compounds typically involves the formation of the naphthalene core followed by functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of compounds with naphthalene rings, as seen in the provided papers, indicates that these rings tend to be planar, which is a common characteristic of aromatic systems . The orientation of substituents on the naphthalene ring can influence the overall conformation and properties of the molecule. For example, in N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, the side chain orientation allows the amide and aromatic groups to be approximately parallel .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the reactivity of similar compounds. For instance, the presence of a hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide suggests that it can act as a metal-chelating agent, which is important for its inhibitory activity against aminopeptidase N . The pyrazole and pyrazinyl groups in the compound of interest may also contribute to its reactivity, potentially engaging in various chemical interactions due to their heterocyclic and nitrogen-containing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" can be partially deduced from related compounds. For example, the spectroscopic properties of octakis(pyrazol-1-yl)naphthalene suggest that highly substituted naphthalenes have distinct absorption and emission spectra, which could be relevant for the photophysical behavior of the compound . The solubility of such compounds in common solvents may be limited, as indicated by the poor solubility of the octakis derivatives .

科学研究应用

晶体学和分子结构

涉及萘衍生物的晶体学研究已经深入了解氢键和分子相互作用,有助于理解固态性质和具有特定特性的分子材料的设计。例如,对萘-2,3-二醇及其反应形成共晶的研究揭示了 O–H⋯O=C 氢键在产生分子结构中的链和层基序中的重要性 (Asiri 等,2010)。

药物化学和药理学

在药物化学中,萘和吡唑的衍生物已被合成并评估其治疗潜力,包括抗帕金森和抗肿瘤活性。一项研究合成了带有 4-噻唑烷酮衍生物的萘,并评估了它们的抗帕金森活性,证明了在患病大鼠脑模型中的显着自由基清除活性和保护作用,表明具有治疗应用的潜力 (Gomathy 等,2012)。另一项研究重点是合成 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘[1,2-b]吡喃-8-基)氧基]乙酸乙酯,突出了其独特的抑制癌细胞增殖的能力,表明其在抗癌策略中的用途 (Liu 等,2018)。

材料科学和化学

材料科学的研究探索了萘和吡唑衍生物在配位配合物和聚合物发光二极管 (LED) 中的应用。对由吡唑-乙酰胺衍生物构建的配位配合物进行的研究证明了显着的抗氧化活性,表明在抗氧化应激缓解和具有抗氧化特性的材料中具有应用潜力 (Chkirate 等,2019)。此外,使用吡唑衍生物配体开发用于聚合物 LED 的杂配铱 (III) 配合物展示了这些化合物在增强电子和光子器件性能中的作用 (Tang 等,2014)。

属性

IUPAC Name |

2-naphthalen-1-yl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c27-21(14-17-6-3-5-16-4-1-2-7-18(16)17)24-11-13-26-12-8-19(25-26)20-15-22-9-10-23-20/h1-10,12,15H,11,13-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWUBDOFEOUVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004110.png)

![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)

![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)

![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)